cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate
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Overview
Description
cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate is a complex organic compound known for its significant biological activities. It is a type of flavonoid, specifically a gallocatechin gallate derivative, which is commonly found in green tea. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate typically involves the esterification of gallocatechin with gallic acid. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as green tea leaves, followed by purification processes like chromatography. The extraction process may involve solvents like ethanol or methanol to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted phenolic compounds .
Scientific Research Applications
cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: It interferes with viral replication by inhibiting key viral enzymes.
Comparison with Similar Compounds
Similar Compounds
Epigallocatechin Gallate: Another flavonoid found in green tea, known for its antioxidant and anticancer properties.
Cinnamtannin-B: A tannin with similar antioxidant activities.
Uniqueness
cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate is unique due to its multiple hydroxyl groups, which enhance its antioxidant capacity and make it more effective in scavenging free radicals compared to other similar compounds .
Properties
Molecular Formula |
C22H18O11 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m0/s1 |
InChI Key |
WMBWREPUVVBILR-RXVVDRJESA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
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